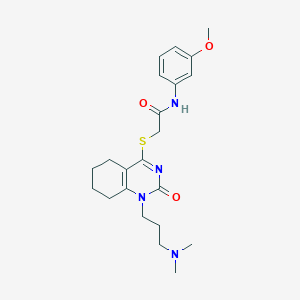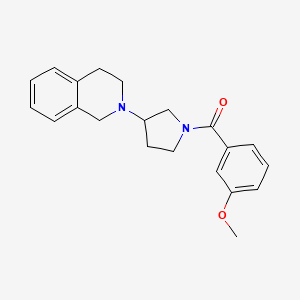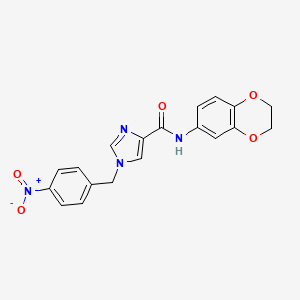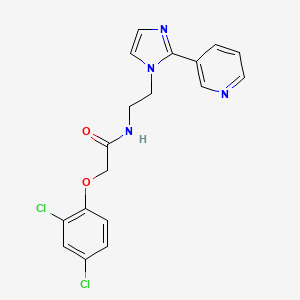![molecular formula C15H12ClF2N3O2 B2767456 6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide CAS No. 1376259-22-1](/img/structure/B2767456.png)
6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been widely used in scientific research to understand the pathophysiology of cystic fibrosis (CF) and develop new therapeutic strategies.
Mécanisme D'action
6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 inhibits the activity of this compound protein by binding to a specific site on the protein. This site is located in the intracellular domain of this compound protein and is involved in the regulation of its activity. Binding of this compound(inh)-172 to this site prevents the opening of the chloride ion channel, which leads to a decrease in chloride ion transport across the epithelial cells.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have several biochemical and physiological effects. It inhibits the activity of this compound protein in a dose-dependent manner and has no effect on other ion channels or transporters. It has been shown to decrease the secretion of chloride ions in various tissues, including the airway epithelium, intestinal epithelium, and sweat glands. It has also been shown to decrease the expression of pro-inflammatory cytokines in the airway epithelium.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for this compound protein and does not affect other ion channels or transporters. It has been extensively studied and its mechanism of action is well understood.
However, this compound(inh)-172 also has some limitations for lab experiments. It has low solubility in water and organic solvents, which can affect its bioavailability and toxicity. It has a short half-life in vivo, which can limit its efficacy in animal studies. It also has limited efficacy in patients with certain this compound mutations, which can affect its clinical utility.
Orientations Futures
6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 has several future directions for scientific research. It can be used to study the effects of this compound modulators in combination with other drugs. It can also be used to develop new therapeutic strategies for CF, such as gene therapy and stem cell therapy. It can be used to investigate the role of this compound protein in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. It can also be used to study the effects of this compound protein on the microbiome and immune system.
Méthodes De Synthèse
6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 can be synthesized using a multi-step reaction. The starting material is 6-chloro-3-pyridinecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,6-difluorobenzamide to form the amide intermediate. The amide intermediate is then treated with formic acid to yield the final product, this compound(inh)-172.
Applications De Recherche Scientifique
6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide(inh)-172 has been widely used in scientific research to study the function of this compound protein and its role in the pathophysiology of CF. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound protein is a chloride ion channel that regulates the flow of chloride ions across the epithelial cells in these systems. Mutations in the this compound gene result in the production of defective this compound protein, which leads to the development of CF.
This compound(inh)-172 has been used to investigate the role of this compound protein in various cellular processes, including ion transport, cell proliferation, and apoptosis. It has also been used to study the effects of this compound modulators, which are drugs that can enhance the activity of this compound protein. This compound modulators have shown promising results in clinical trials and have been approved by the FDA to treat CF.
Propriétés
IUPAC Name |
6-chloro-N-[2-[(2,6-difluorobenzoyl)amino]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-12-5-4-9(8-21-12)14(22)19-6-7-20-15(23)13-10(17)2-1-3-11(13)18/h1-5,8H,6-7H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPZJMQOORECSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCNC(=O)C2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole](/img/structure/B2767375.png)

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)




![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)
![N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2767391.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)
